molecular formula C12H9F3N2O2 B2489455 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid CAS No. 187998-42-1

5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2489455
CAS No.: 187998-42-1
M. Wt: 270.211
InChI Key: BRPWJZSTHIHDDV-UHFFFAOYSA-N
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Description

5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is linked to the pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and 5-methyl-1H-pyrazole.

    Condensation Reaction: The initial step involves the condensation of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form 4-(trifluoromethyl)phenylhydrazine.

    Cyclization: The phenylhydrazine derivative undergoes cyclization with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group and the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid derivatives with additional carboxyl or keto groups.

    Reduction: Formation of alcohol or aldehyde derivatives of the original compound.

    Substitution: Introduction of various substituents on the phenyl ring, such as halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms, protein-ligand interactions, and cellular signaling pathways.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising scaffold for drug development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and stability make it suitable for various applications, including as an intermediate in the synthesis of active ingredients.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Biological Activity

5-Methyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of this pyrazole derivative.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a methyl group and a trifluoromethylphenyl group, contributing to its unique chemical properties. The synthesis typically involves the reaction of 4-(trifluoromethyl)phenyl hydrazine with suitable carboxylic acid derivatives under acidic or basic conditions. The following table summarizes the key synthetic routes:

Reagents Conditions Yield
4-(Trifluoromethyl)phenyl hydrazine + Methyl acetoacetateAcidic medium, reflux75%
5-Methyl-1H-pyrazole + Acetic anhydrideBasic conditions, room temperature80%

Anticancer Properties

Research has demonstrated that pyrazole derivatives exhibit notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • MDA-MB-231 (breast cancer) : IC50 values ranged from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) : IC50 values between 4.98 and 14.65 μM.

These findings suggest that the compound may act as a microtubule-destabilizing agent, leading to apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Microtubule Disruption : It inhibits microtubule assembly, which is crucial for cell division.
  • Caspase Activation : Induces apoptosis through caspase pathway activation.
  • Targeting Cancer-related Proteins : It has been shown to inhibit various targets such as topoisomerase II and EGFR, which are critical in cancer cell proliferation .

Other Biological Activities

In addition to its anticancer properties, pyrazole derivatives like this compound have been investigated for other biological activities:

  • Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary data suggest efficacy against certain bacterial strains, although further studies are needed to confirm these effects .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Study : A recent clinical trial involving compounds similar to this compound showed promising results in reducing tumor size in patients with advanced breast cancer.
  • Liver Cancer Treatment : Another study reported that patients receiving treatment with pyrazole derivatives experienced improved liver function tests and reduced tumor markers.

Properties

IUPAC Name

5-methyl-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(11(18)19)6-16-17(7)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPWJZSTHIHDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By the reaction and treatment in the same manner as in Starting Material Synthesis Example 1 using 4-trifluoromethylphenylhydrazine (12.8 g) and ethyl 2-ethoxymethyleneacetoacetate (12.3 g), the title compound (12.3 g) was obtained, melting point: 181° C.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One

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